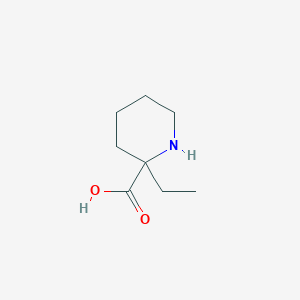

2-Ethylpiperidine-2-carboxylic acid

Description

Significance of Piperidine (B6355638) Carboxylic Acids in Organic Synthesis

Piperidine carboxylic acids are a class of heterocyclic compounds that hold considerable importance in organic synthesis. The piperidine ring is a prevalent scaffold found in numerous bioactive natural products and FDA-approved drugs. acs.org The presence of a carboxylic acid group provides a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. wikipedia.org

These compounds, including isomers like pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid), serve as crucial intermediates in the synthesis of various chiral drugs and biologically active substances. wikipedia.orgnih.govgoogle.com The position of the carboxylic acid group on the piperidine ring significantly influences the synthetic routes and the properties of the resulting molecules. google.com For instance, pipecolic acid is a non-proteinogenic amino acid that can constrain the conformation of peptides. wikipedia.orggoogle.com The synthesis of these fundamental piperidine carboxylic acids can be achieved through methods like catalytic reduction of their pyridine-based precursors. google.com

Role in the Development of Advanced Organic Molecules

2-Ethylpiperidine-2-carboxylic acid and its derivatives are instrumental in the creation of advanced organic molecules. The ethyl group at the 2-position introduces a specific steric and electronic environment, which can be exploited to fine-tune the properties of the final product. One of the primary applications of its hydrochloride salt is as an intermediate in the synthesis of bioactive compounds, such as local anesthetics.

The general strategy often involves utilizing the carboxylic acid functionality for further reactions. For example, ethyl pipecolinate, the ethyl ester of piperidine-2-carboxylic acid, is a heterocyclic building block used in the total synthesis of natural products like the quinolizidine (B1214090) alkaloid (+)-epiquinamide. chemicalbook.com It is also a reactant for the synthesis of N-substituted pipecolinates, inhibitors of the Legionella MIP protein, and molecules with anti-inflammatory, analgesic, or anti-amnesic properties. chemicalbook.comsigmaaldrich.com

Overview of Research Trajectories for N-substituted and Side-chain Alkylpiperidine Carboxylic Acids

Current research is actively exploring the synthesis and application of N-substituted and side-chain alkylated piperidine carboxylic acids to develop novel molecules with specific functions.

N-substituted Piperidine Carboxylic Acids: The nitrogen atom of the piperidine ring is a common site for modification. N-substitution allows for the introduction of a wide variety of functional groups, which can significantly impact the biological activity of the molecule. For instance, N-substituted piperidine-3-carboxylic acid derivatives have been designed and synthesized as potential anticonvulsants. consensus.appajchem-a.com Research has also focused on N-substituted piperidine-3-carbohydrazide-hydrazones as multifunctional agents to combat Alzheimer's disease, exhibiting cholinesterase inhibitory activity and antioxidant capacity. nih.gov The synthesis of N-substituted piperidines can be achieved through various methods, including the hydrogenation of pyridine (B92270) derivatives. nih.gov

Side-chain Alkylpiperidine Carboxylic Acids: The introduction of alkyl groups onto the carbon backbone of the piperidine ring, as seen in this compound, is another important area of research. This "side-chain" modification can influence the molecule's conformation and its interaction with biological targets. The oxidation of alkyl side chains on aromatic rings to form carboxylic acids is a known transformation, though the direct alkylation of the piperidine ring presents its own synthetic challenges and opportunities. libretexts.orgyoutube.com The development of modular strategies for the synthesis of highly substituted chiral piperidines, including those with side-chains, is a key focus, often employing advanced catalytic methods to control stereochemistry. acs.org

Interactive Data Tables

Below are interactive tables summarizing key properties of related piperidine carboxylic acid esters.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form | Boiling Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|---|

| Ethyl pipecolinate | 15862-72-3 | C8H15NO2 | 157.21 | Liquid | 216-217 | 1.006 |

| (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | C8H15NO2 | 157.21 | Liquid | - | 1.092 |

| Ethyl 4-piperidinecarboxylate | 1126-09-6 | C8H15NO2 | 157.21 | Oil | - | - |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-8(7(10)11)5-3-4-6-9-8/h9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDSPBCJEQJDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Ethylpiperidine 2 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for synthetic modification, allowing for the formation of esters and amides through well-established chemical reactions. These transformations replace the hydroxyl (-OH) group of the carboxylic acid with an alkoxy (-OR) or amino (-NRR') group, respectively. libretexts.org

Esterification of 2-Ethylpiperidine-2-carboxylic acid involves reacting it with an alcohol in the presence of an acid catalyst. This reversible reaction, known as Fischer esterification, is a standard method for converting carboxylic acids into esters. jackwestin.comlibretexts.org The reaction equilibrium can be shifted toward the product side by using an excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com For instance, heating a mixture of a carboxylic acid and an alcohol with a few drops of concentrated sulfuric acid is a common approach. libretexts.org

A related method involves the use of thionyl chloride (SOCl₂) with an alcohol, such as ethanol (B145695). This process first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the corresponding ester. A specific example involving a similar structure, 4-methylpiperidine-2-carboxylic acid hydrochloride, is esterified using absolute ethanol and thionyl chloride under reflux conditions to yield the ethyl ester hydrochloride. google.com This demonstrates a viable pathway for the esterification of this compound.

Table 1: Common Reagents for Esterification

| Reagent/Catalyst | Reaction Name | Description |

| Alcohol (e.g., Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | An equilibrium reaction where the acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) followed by Alcohol | Acyl Chloride Formation & Esterification | The carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with an alcohol to form the ester. google.com |

The formation of amides from this compound requires reaction with ammonia (B1221849) or a primary or secondary amine. However, the direct reaction is often challenging because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.com

To overcome this, the carboxylic acid is typically activated first. One common method is to convert the carboxylic acid into an acid chloride using a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride is much more electrophilic and reacts readily with an amine to form the amide. libretexts.org Another strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the condensation of the carboxylic acid and the amine by activating the carboxyl group. jackwestin.comlibretexts.org These reactions are fundamental in peptide synthesis and are applicable for creating amide derivatives of this compound. libretexts.org

Table 2: Reagents for Amidation

| Reagent/Method | Description |

| Thionyl Chloride (SOCl₂) followed by Amine | The carboxylic acid is converted to an acyl chloride, which readily undergoes nucleophilic acyl substitution with an amine. libretexts.orglibretexts.org |

| Dicyclohexylcarbodiimide (DCC) + Amine | DCC acts as a coupling agent, activating the carboxylic acid to facilitate direct reaction with an amine, forming an amide and dicyclohexylurea as a byproduct. jackwestin.comlibretexts.org |

Nitrogen Atom Reactivity and Derivatization

The secondary amine within the piperidine (B6355638) ring is a key functional group that imparts nucleophilic properties to the molecule and serves as a handle for further derivatization through alkylation and acylation.

The nitrogen atom of the piperidine ring can be readily modified. N-alkylation involves the introduction of an alkyl group onto the nitrogen. This is exemplified by the existence of related compounds such as 1-Ethylpiperidine-2-carboxylic acid, which is the N-ethylated derivative of the parent structure. nih.gov

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an anhydride, to form an N-acylpiperidine derivative. This results in an amide bond where the nitrogen of the piperidine ring is one of the participants. An example of such a structure is 2-Ethyl-piperidine-1-carboxylic acid (3,4-dichloro-phenyl)-amide, where the piperidine nitrogen has been acylated. sigmaaldrich.com

Table 3: Nitrogen Derivatization Strategies

| Reaction Type | Reagent Class | Resulting Structure |

| N-Alkylation | Alkyl Halides | Tertiary Amine |

| N-Acylation | Acid Chlorides, Anhydrides | Amide (at the ring nitrogen) |

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. rsc.org This nucleophilicity is the basis for the N-alkylation and N-acylation reactions described previously. The nitrogen can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This property is crucial in many synthetic pathways where the piperidine ring is incorporated into larger molecular frameworks. For example, the piperidine nitrogen can act as a nucleophile in substitution reactions with various electrophiles. rsc.org

Ring Reactivity and Side-chain Modifications

Beyond the primary functional groups, the piperidine ring and its substituents can also be sites for chemical modification, allowing for the synthesis of analogues with altered steric or electronic properties. While specific documented examples of side-chain modifications for this compound are not widespread, the principles of organic synthesis allow for such transformations.

Modifications to the piperidine ring itself have been observed in related structures. For instance, the compound 5-Cyclopropyl-2-ethylpiperidine-3-carboxylic acid demonstrates that it is possible to introduce substituents, such as a cyclopropyl (B3062369) group, onto the carbon backbone of the piperidine ring. nih.gov

The ethyl side-chain could also potentially undergo functionalization, although this is less common than transformations at the carboxylic acid or nitrogen positions. In other molecular systems, aliphatic side-chains can be modified to introduce new functional groups, which can alter the molecule's biological or physical properties. nih.govmdpi.com

Oxidative C-H Bond Functionalization

Oxidative C-H bond functionalization represents a powerful strategy for the direct introduction of new functional groups into otherwise unactivated C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.govmit.edu In the context of this compound, the piperidine ring presents several sites for potential C-H functionalization. The reaction's regioselectivity is typically directed by the catalyst and the electronic and steric properties of the substrate.

Rhodium-catalyzed C-H insertion reactions, for instance, have been effectively used for the functionalization of N-protected piperidines. acs.org While specific studies on this compound are not extensively documented, the principles of these reactions suggest that the positions adjacent to the nitrogen atom (C6) and other positions on the ring (C3, C4, C5) could be targeted. The presence of the quaternary center at C2 would sterically hinder reactions at this position.

A generalized scheme for the potential oxidative C-H functionalization of the piperidine ring is presented below:

| Position | Reagents/Catalyst (Example) | Potential Product |

| C6 | Rh₂(esp)₂ | 6-Functionalized derivative |

| C3/C5 | Palladium catalysts | 3- or 5-Aryl/Alkyl derivative |

| C4 | Iron-based catalysts | 4-Oxo or 4-Hydroxy derivative |

It is important to note that the reactivity and selectivity of such reactions would be highly dependent on the specific reaction conditions, including the choice of metal catalyst, oxidant, and solvent system.

Electrophilic and Nucleophilic Substitutions on the Piperidine Ring

The piperidine ring in this compound can participate in both electrophilic and nucleophilic substitution reactions, although the specific nature of these transformations is influenced by the existing substituents.

Electrophilic Substitution: Aromatic carboxylic acids typically undergo electrophilic substitution at the meta position due to the deactivating nature of the carboxyl group. youtube.com However, for a saturated heterocyclic ring like piperidine, electrophilic attack on the ring carbons is not a typical reaction pathway unless the ring is activated. The nitrogen atom, being a Lewis base, is the most likely site for electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions on the piperidine ring itself are uncommon unless a suitable leaving group is present. More relevant are nucleophilic acyl substitution reactions involving the carboxylic acid group. These reactions proceed via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. youtube.comyoutube.com The carboxylic acid can be converted into more reactive derivatives, such as acid chlorides or esters, to facilitate these substitutions.

Furthermore, the nitrogen atom of the piperidine ring can act as a nucleophile. For instance, it can participate in reactions with electrophiles like alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation, respectively.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves studying the kinetics of the transformations, identifying and characterizing reaction intermediates, and understanding the role of catalysts.

Kinetic Studies of Transformations

A hypothetical kinetic study for a reaction involving this compound might yield data as presented in the table below:

| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This data would suggest that the reaction is first order with respect to this compound and second order with respect to the other reagent.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Spectroscopic techniques are invaluable for this purpose. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about transient species, while Mass Spectrometry (MS) can confirm their molecular weight. nih.govnih.gov

In the context of reactions involving this compound, intermediates such as N-acylated piperidines, tetrahedral intermediates in nucleophilic acyl substitution, or organometallic species in catalyzed reactions could potentially be characterized using these methods under specific reaction conditions (e.g., low temperature).

Catalytic Reaction Mechanisms

Catalysts play a pivotal role in many transformations of this compound by providing lower energy reaction pathways. The mechanism of a catalyzed reaction typically involves the formation of a catalyst-substrate complex, followed by one or more catalytic steps, and finally, the release of the product and regeneration of the catalyst.

For example, in a palladium-catalyzed cross-coupling reaction to functionalize the piperidine ring, the mechanism would likely involve steps such as oxidative addition, transmetalation, and reductive elimination. mit.edu Similarly, enzyme-catalyzed reactions, which are gaining prominence in organic synthesis, proceed through the formation of an enzyme-substrate complex within the enzyme's active site, where specific amino acid residues facilitate the chemical transformation. nih.gov The study of these catalytic cycles is essential for optimizing reaction conditions and developing more efficient catalysts.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 2-Ethylpiperidine-2-carboxylic acid molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity). For this compound, the spectrum is expected to show signals corresponding to the ethyl group, the piperidine (B6355638) ring, the amine proton, and the carboxylic acid proton.

The carboxylic acid proton (-COOH) is characteristically found far downfield, typically in the 10-12 ppm range, as a broad singlet due to its acidic nature and hydrogen bonding. libretexts.org The proton on the piperidine nitrogen (N-H) would also appear as a broad signal that can vary in position and would disappear upon exchange with deuterium (B1214612) oxide (D₂O). The protons of the ethyl group would present as a triplet for the methyl (CH₃) group, coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) group, coupled to the methyl protons. The complex, overlapping signals for the five sets of methylene protons on the piperidine ring would appear in the upfield region, with those closer to the electronegative nitrogen atom (at C6) shifted further downfield compared to the others. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| -NH | Variable (e.g., 1.0 - 3.0) | Broad Singlet | 1H |

| Piperidine H6 | ~3.0 - 3.4 | Multiplet | 2H |

| Ethyl -CH₂- | ~1.8 - 2.2 | Quartet (q) | 2H |

| Piperidine H3, H4, H5 | ~1.5 - 1.9 | Multiplet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment.

The most downfield signal would correspond to the carbonyl carbon of the carboxylic acid group, typically appearing between 170-180 ppm. wisc.edu The quaternary C2 carbon, bonded to both the nitrogen and the carboxyl group, would be significantly deshielded. The C6 carbon, adjacent to the nitrogen, is expected around 45-55 ppm, while the other piperidine ring carbons (C3, C4, C5) would appear further upfield in the 20-30 ppm range. researchgate.net The ethyl group carbons would be found at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| -C OOH | 170 - 180 |

| C 2 (Quaternary) | 60 - 70 |

| C 6 | 45 - 55 |

| Ethyl -C H₂- | 25 - 35 |

| C 3, C 4, C 5 | 20 - 30 |

Advanced NMR Techniques for Stereochemical Analysis (e.g., NOESY, COSY, HSQC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the molecule's stereochemistry.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com It provides a definitive link between the ¹H and ¹³C spectra, confirming, for instance, which proton signal corresponds to C3, C4, C5, and C6 of the piperidine ring. It would also clearly show the absence of a signal for the non-protonated C2 and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the relative stereochemistry, such as the spatial orientation (axial or equatorial) of the ethyl group relative to the protons on the piperidine ring. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns. For this compound (C₈H₁₅NO₂), the molecular weight is 157.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 157.

The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for carboxylic acids and amines would be anticipated: libretexts.org

Loss of the carboxyl group (•COOH): A prominent fragmentation would be the cleavage of the C2-COOH bond, resulting in the loss of a 45 Da radical and producing a peak at m/z 112. This corresponds to the 2-ethylpiperidine (B74283) cation. youtube.com

Loss of the ethyl group (•CH₂CH₃): Cleavage of the C2-ethyl bond would lead to the loss of a 29 Da radical, giving a fragment at m/z 128.

Alpha-cleavage: As a cyclic amine, fragmentation adjacent to the nitrogen atom is common. This could involve the loss of various small fragments from the ring, contributing to the complex pattern in the lower mass region.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Identity |

|---|---|

| 157 | [M]⁺ (Molecular Ion) |

| 128 | [M - C₂H₅]⁺ |

| 112 | [M - COOH]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be dominated by features characteristic of a carboxylic acid. orgchemboulder.com A very broad and strong O-H stretching band would appear from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the condensed phase. spectroscopyonline.com Superimposed on this broad band would be the sharper C-H stretching vibrations of the alkyl groups between 2850 and 3000 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. libretexts.org The N-H stretch of the secondary amine would likely be a moderate peak around 3300-3400 cm⁻¹, but it may be obscured by the intense O-H band.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Amine N-H | Stretch | 3300 - 3400 | Moderate, Broad |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Carbonyl C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium to Strong |

Raman spectroscopy would provide complementary information. The C=O stretch would also be a strong band, while the polar O-H and N-H stretches would be comparatively weak, making Raman useful for observing skeletal vibrations that might be weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination (if available)

Should this compound be crystallized, single-crystal X-ray crystallography would provide the most definitive structural information. This technique yields a three-dimensional model of the molecule as it exists in the solid state.

While no published crystal structure for this specific compound is currently available, an analysis would be expected to:

Unambiguously confirm the atomic connectivity.

Provide precise measurements of all bond lengths and angles. nih.gov

Determine the exact conformation of the piperidine ring (e.g., chair, boat) and the stereochemical relationship between the ethyl and carboxylic acid substituents at the C2 position.

Reveal the details of intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid's hydroxyl and carbonyl groups and the piperidine's amine group, which dictate how the molecules pack in the crystal lattice. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations offer a detailed description of the electronic and geometric features of 2-ethylpiperidine-2-carboxylic acid. These methods solve the Schrödinger equation, or its density-based equivalent, to provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules the size of this compound. scirp.org DFT methods are used to investigate molecular electronic structures and predict a wide range of properties. researchgate.netnih.gov In a typical DFT study on this compound, the primary objective would be to determine its optimized geometry, vibrational frequencies, and electronic properties.

For instance, a DFT calculation could predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. The B3LYP functional is a widely used hybrid functional that often provides accurate predictions for molecular structures and thermochemical properties. scirp.org Another functional, M06-2X, is also frequently employed, particularly for systems involving non-covalent interactions. researchgate.net The optimized structure from such calculations provides a static, gas-phase picture of the molecule at 0 Kelvin.

The application of DFT can extend to predicting infrared spectra, which can be compared with experimental data to validate the computational model. researchgate.net Furthermore, DFT is instrumental in calculating various chemical reactivity descriptors that shed light on the molecule's behavior in chemical reactions.

To illustrate the type of data obtained, a hypothetical DFT calculation at the B3LYP/6-311+G(d,p) level of theory for this compound could yield the following geometric parameters for the core piperidine (B6355638) ring and its substituents.

Interactive Data Table: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C2 | N1 | - | - | 1.47 |

| Bond Length (Å) | C2 | C3 | - | - | 1.54 |

| Bond Length (Å) | C2 | C(ethyl) | - | - | 1.55 |

| Bond Length (Å) | C2 | C(carboxyl) | - | - | 1.53 |

| Bond Angle (°) | N1 | C2 | C3 | - | 110.5 |

| Bond Angle (°) | C(ethyl) | C2 | C(carboxyl) | - | 109.8 |

| Dihedral Angle (°) | C6 | N1 | C2 | C3 | -55.2 (Chair) |

Note: This data is illustrative and represents typical values that would be expected from such a calculation.

Hartree-Fock (HF) theory is a foundational ab initio method that provides a starting point for more advanced calculations. iphysics.sa It approximates the many-electron wavefunction as a single Slater determinant, thus neglecting electron correlation. iphysics.sawikipedia.org While HF calculations can provide a reasonable first approximation of the molecular geometry and orbitals, they often lack quantitative accuracy, especially for energy-related properties. iphysics.sa

To improve upon the HF method, post-Hartree-Fock methods have been developed. wikipedia.org These methods explicitly include electron correlation, which is crucial for accurate predictions. ststephens.net.in Common post-HF methods include Møller-Plesset perturbation theory (MP2, MP3, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgststephens.net.in These methods are more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in quantum chemistry. wikipedia.org For a molecule like this compound, MP2 calculations could be feasibly employed to obtain a more refined geometry and energy profile compared to HF. ststephens.net.in

A comparative study using HF, MP2, and DFT could reveal the importance of electron correlation on the predicted properties of this compound.

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost. psicode.org

For calculations on this compound, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common choices for DFT studies. researchgate.netnih.gov The "(d,p)" notation indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, which are important for describing chemical bonds accurately. The "++" signifies the inclusion of diffuse functions, which are necessary for describing anions or systems with significant non-covalent interactions.

For more accurate post-Hartree-Fock calculations, correlation-consistent basis sets, like Dunning's cc-pVDZ, cc-pVTZ, and their augmented counterparts (aug-cc-pVDZ, etc.), are often preferred. psicode.org The Karlsruhe def2 basis sets, such as def2-TZVP, are also widely used and are known to perform well with DFT methods. psicode.org The selection of an appropriate basis set is a critical step and involves a trade-off between the desired accuracy and the available computational resources.

Quantum chemical calculations provide a wealth of information about the electronic properties of this compound. Key properties include the dipole moment, polarizability, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are central to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be applied to the results of a quantum chemical calculation. researchgate.net NBO analysis provides insights into the bonding and electronic structure in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis could quantify the strength of the intramolecular hydrogen bond between the carboxylic acid proton and the piperidine nitrogen, if present in a particular conformation.

Interactive Data Table: Hypothetical Electronic Properties of this compound from DFT

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 0.8 | eV |

Note: This data is illustrative and represents typical values that would be expected from a DFT calculation.

The properties of this compound can be significantly influenced by its environment, particularly by the solvent. Computational models can account for solvent effects using either explicit or implicit methods. Explicit models involve including individual solvent molecules in the calculation, which is computationally very expensive.

A more common approach is to use implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant. By performing quantum chemical calculations within this continuum, it is possible to predict how the solvent influences the molecule's geometry, electronic properties, and conformational preferences. researchgate.net For a zwitterionic molecule like this compound, the presence of a polar solvent like water would be expected to stabilize the zwitterionic form over the neutral form.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. researchgate.net An MD simulation solves Newton's equations of motion for the atoms in the molecule, governed by a force field.

By running simulations in different solvents, MD can also provide insights into how the environment affects the conformational equilibrium. The results of MD simulations can be used to identify the most populated conformations, which can then be subjected to higher-level quantum chemical calculations for more accurate property predictions. This combined approach of MD and quantum chemistry offers a comprehensive understanding of the structure and dynamics of this compound.

Computational Studies of Reaction Mechanisms and Kinetics

Understanding the formation and transformation of this compound is fundamental to its synthesis and application. Computational studies of its reaction mechanisms and kinetics provide a detailed picture of the chemical processes involved, which can be challenging to observe experimentally. These studies typically employ quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the most energetically favorable pathways.

Transition State Identification and Characterization

A crucial aspect of studying any chemical reaction is the identification and characterization of its transition state—the highest energy point along the reaction coordinate. The geometry and energy of the transition state dictate the activation energy and, consequently, the rate of the reaction. For the synthesis of this compound, which could, for instance, involve the alkylation of a piperidine-2-carboxylic acid precursor, computational methods can be used to locate the transition state structure.

Tools for automated transition state localization, such as those based on reaction SMILES input, can streamline this process. chemrxiv.org These methods can generate initial guesses for the transition state geometry at a computationally less expensive level of theory, which are then refined using more accurate methods like Density Functional Theory (DFT). chemrxiv.org The characterization of a transition state involves a frequency calculation, where a single imaginary frequency confirms that the located structure is indeed a true transition state.

Table 1: Hypothetical Transition State Analysis for the Ethylation of a Piperidine-2-carboxylate Anion

| Parameter | Value | Method |

| Reaction | Piperidine-2-carboxylate + Ethyl Iodide | DFT (B3LYP/6-31G*) |

| Transition State Geometry | Asymmetric C-C bond formation | Calculated |

| Activation Energy (ΔG‡) | 22.5 kcal/mol | Calculated |

| Imaginary Frequency | -350 cm⁻¹ | Calculated |

This table presents hypothetical data for illustrative purposes.

Prediction of Reaction Pathways and Energy Barriers

Beyond identifying a single transition state, computational chemistry allows for the exploration of multiple potential reaction pathways. For the formation of this compound, there might be competing mechanisms, such as SN2 or other more complex pathways involving catalysts. researchgate.net By calculating the energy barriers associated with each potential pathway, researchers can predict the most likely mechanism under specific reaction conditions.

The mechanism of palladium-catalyzed C-H bond activation, for example, has been shown to proceed through different catalytic cycles (Pd(II)/Pd(0) vs. Pd(II)/Pd(IV)) depending on the nature of the carboxylic acid and the oxidant used. researchgate.net Computational studies can elucidate these intricate details by mapping the entire reaction profile, including intermediates and transition states, providing a comprehensive understanding of the reaction kinetics and regioselectivity. researchgate.netresearchgate.net

Molecular Docking and Binding Affinity Predictions

In the context of medicinal chemistry, this compound and its derivatives can be investigated as potential ligands for biological targets such as enzymes or receptors. Molecular docking and other computational techniques are pivotal in predicting the binding mode and affinity of these compounds, thereby guiding the design of new therapeutic agents. mdpi.comdntb.gov.ua

Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their energetic favorability. nih.gov For this compound, this would involve docking the molecule into the active site of a chosen target protein. The resulting docked poses reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. nih.govnih.gov Molecular dynamics (MD) simulations can further refine these docked poses and provide insights into the dynamic stability of the complex over time. mdpi.comdntb.gov.uanih.govnih.gov

Table 2: Hypothetical Docking Results of this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -7.8 | ASP145, LYS72 | Hydrogen Bond, Salt Bridge |

| VAL25, ILE130 | Hydrophobic Interaction |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Model Development and Refinement

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a ligand that are responsible for its biological activity. nih.govnih.gov These models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov For this compound, a pharmacophore model could be developed based on its docked conformation within a target's active site. This model would typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. nih.gov Such a model serves as a 3D query for virtual screening campaigns to identify other structurally diverse compounds with a similar interaction profile. nih.govresearchgate.net

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.govnih.govwsu.edu

Using a pharmacophore model derived from this compound or the structure of a target protein, virtual screening of large chemical databases, such as those provided by commercial vendors, can be performed. chembridge.com The screening process filters these libraries based on the pharmacophoric features or by docking the library compounds into the target's binding site. wsu.edu The top-ranking hits from the virtual screen are then selected for further experimental validation.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate the relationship between the chemical structure of a compound and its biological activity. Computational methods provide a powerful means to explore SAR, enabling the analysis of how specific structural modifications influence the interaction of a molecule with its biological target.

For derivatives of piperidine, a common scaffold in many pharmaceuticals, computational SAR studies have been instrumental. nih.gov These studies often involve the systematic modification of the piperidine ring and its substituents to understand their impact on affinity and efficacy. For instance, the position and nature of substituents on the piperidine ring can significantly alter its binding mode and potency. nih.gov While direct computational SAR studies on "this compound" are not extensively documented in publicly available literature, the principles derived from studies on analogous piperidine-containing compounds are highly applicable. The presence of both a carboxylic acid and an ethyl group at the C2 position suggests that both steric and electronic factors will play a critical role in its interaction with potential biological targets.

Computational analysis of SAR can involve comparing docking poses, interaction maps, and docking energy scores for a series of related compounds. nih.gov This allows researchers to identify key pharmacophoric features and understand the selectivity of inhibitors for different protein isoforms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com These models are developed by correlating physicochemical properties or theoretical molecular descriptors of compounds with their measured biological responses. wikipedia.org

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential for desired biological effects. jocpr.com The general form of a QSAR model can be represented as:

Activity = f (Molecular Descriptors) + error wikipedia.org

The development of robust QSAR models involves several key steps:

Data Set Selection: A diverse set of compounds with well-defined biological activity data is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Variable Selection: Statistical methods are employed to select the most relevant descriptors that correlate with biological activity.

Model Building: A mathematical model is constructed using techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. wikipedia.orgnih.gov

For piperidine derivatives, QSAR models have been successfully developed to predict various activities, including toxicity and receptor binding. nih.govnih.gov For example, QSAR studies on piperidine derivatives have utilized 2D topological descriptors to predict their toxicity against Aedes aegypti, with models showing good predictive ability. nih.gov In another study, 2D-QSAR models for aryl alkanol piperazine (B1678402) derivatives with antidepressant activities were developed, highlighting the influence of specific descriptors on biological function. nih.gov

While a specific QSAR model for "this compound" is not available, one could be developed by synthesizing a series of analogues with variations in the substituents on the piperidine ring and the carboxylic acid group, and then correlating their biological activities with calculated molecular descriptors.

The predictive power of a QSAR model is heavily dependent on the choice of molecular descriptors. jocpr.com These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized into several classes:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. nih.gov

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and steric properties.

Physicochemical Descriptors: These represent physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). youtube.com

The selection of appropriate descriptors is crucial for building a meaningful QSAR model. For a molecule like "this compound," a combination of descriptors would be necessary to capture its key features for molecular interactions.

| Descriptor Type | Examples | Relevance for "this compound" |

| Topological | Balaban J index, Wiener index, Kier & Hall connectivity indices | Describe the branching and connectivity of the piperidine ring and its substituents. |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Quantify the electronic nature of the carboxylic acid and the nitrogen atom, which are key for electrostatic and hydrogen bonding interactions. nih.gov |

| Steric | Molar refractivity, van der Waals volume, Sterimol parameters | Describe the size and shape of the ethyl group and the overall molecule, which can influence binding pocket fit. |

| Hydrophobicity | LogP, AlogP | Represents the molecule's partitioning between aqueous and lipid phases, crucial for membrane permeability and hydrophobic interactions. youtube.com |

| Hydrogen Bonding | Number of H-bond donors/acceptors | The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the piperidine nitrogen can be a proton acceptor. jocpr.com |

The table above illustrates some of the key descriptors that would be considered in a QSAR study of "this compound" and its analogues. The interplay of these electronic, steric, and hydrophobic factors, as captured by these descriptors, would ultimately determine the molecule's biological activity.

Synthetic Utility and Applications in Specialized Chemical Research

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The biological activity of a drug is often exclusive to one of its enantiomers. 2-Ethylpiperidine-2-carboxylic acid serves as a significant chiral building block in this field. The "chiral pool" approach in synthesis utilizes readily available enantiopure compounds, such as amino acids or their derivatives, as starting materials to impart chirality to a target molecule. The defined stereochemistry of this compound can be exploited to control the stereochemical outcome of subsequent reactions, making it a valuable precursor for complex chiral molecules.

The piperidine (B6355638) ring is a ubiquitous scaffold found in a vast number of natural products and pharmaceutical drugs. Consequently, methods for the stereoselective synthesis of substituted piperidines are of great interest. Enantiomerically pure this compound is an ideal starting material for generating a variety of chirally pure piperidine derivatives.

The synthetic utility arises from the ability to selectively modify the functional groups of the molecule. The carboxylic acid can be transformed into esters, amides, or alcohols, while the piperidine nitrogen can be N-alkylated or N-acylated. These transformations can be conducted while preserving the original stereocenter, leading to a diverse array of enantioenriched piperidine-based structures. For instance, the reduction of the carboxylic acid moiety can yield the corresponding chiral amino alcohol, a key intermediate for many biologically active compounds.

Research has demonstrated various strategies for the asymmetric synthesis of piperidine derivatives, including methods that could be adapted using precursors like this compound. These strategies often involve catalytic asymmetric reactions to construct the piperidine ring or to functionalize a pre-existing one. The use of a pre-existing chiral building block like this compound can simplify these synthetic routes and ensure high enantiomeric purity in the final products.

Interactive Table: Synthetic Transformations of this compound

| Starting Material | Reagent/Condition | Product Type | Potential Application |

| This compound | Alcohol, Acid catalyst | Ester | Intermediate for further functionalization |

| This compound | Amine, Coupling agent | Amide | Bioactive molecule synthesis |

| This compound | Reducing agent (e.g., LiAlH₄) | Amino alcohol | Chiral ligand, pharmaceutical intermediate |

| This compound | Alkyl halide, Base | N-Alkyl piperidine | Modification of biological activity |

Intermediate in Complex Organic Molecule Synthesis

The structural framework of this compound provides a robust platform for the construction of more intricate molecular architectures. Its role as an intermediate is crucial in the multistep synthesis of complex organic molecules, including various heterocyclic systems and unique molecular scaffolds.

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds, including a majority of prescribed drugs. nih.gov The piperidine ring of this compound can serve as a core structure that can be annulated or further functionalized to create more complex heterocyclic systems. nih.gov

For example, the carboxylic acid and the secondary amine functionalities can participate in intramolecular cyclization reactions to form bicyclic or polycyclic systems. By carefully choosing reagents and reaction conditions, chemists can direct the reactivity of the molecule to construct fused or bridged ring systems containing the initial piperidine core. This approach is valuable for the synthesis of natural product analogs and novel chemical entities for drug discovery programs.

Spiropiperidines, which feature a spirocyclic junction at one of the piperidine carbons, are three-dimensional structures of increasing interest in medicinal chemistry due to their novelty and potential for improved pharmacological properties. The synthesis of 2-spiropiperidines, where the spirocenter is at the C2 position of the piperidine ring, is a notable application for derivatives of 2-alkyl-piperidine-2-carboxylic acids.

One established strategy involves the use of a preformed piperidine ring to construct the spirocyclic system. whiterose.ac.uk For instance, an α-amino nitrile derived from a piperidine can be alkylated and then undergo a reductive cyclization to form a 2-spiropiperidine. whiterose.ac.uk This highlights how a C2-substituted piperidine framework, akin to this compound, can be a key intermediate in the synthesis of these complex and medicinally relevant scaffolds. whiterose.ac.uk Recent synthetic methods, such as the 'Clip-Cycle' approach, have been developed for the asymmetric synthesis of spiropiperidines, further emphasizing the importance of chiral precursors in this area. nih.govrsc.org

Development in Medicinal Chemistry Research

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Derivatives of this compound are actively explored in the design and synthesis of new therapeutic agents due to their ability to interact with biological targets with high specificity and affinity. The ethyl group at the C2 position can provide beneficial steric interactions within a binding pocket, while the carboxylic acid can be modified to tune solubility, polarity, and binding interactions.

Many diseases are driven by the aberrant activity of enzymes or the dysregulation of cell surface receptors. The design of small molecules that can modulate the function of these proteins is a cornerstone of modern drug discovery. researchgate.net Derivatives of this compound, particularly its corresponding amides, have shown promise as modulators of various enzymes and receptors.

For example, research into inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy, has led to the development of potent pyridine-2-carboxamide analogues. nih.gov While not directly using this compound, this work showcases how piperidine carboxamide structures are key for achieving potent and selective inhibition. nih.gov Similarly, piperidine carboxamide derivatives have been synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), enzymes involved in inflammation and hypertension. researchgate.net Furthermore, chiral pyrimidinyl-piperazine carboxamides have been identified as potent inhibitors of α-glucosidase, an enzyme targeted in the treatment of type 2 diabetes. researchgate.netnih.gov These examples underscore the potential of the this compound scaffold in generating molecules that can fine-tune biological processes.

Interactive Table: Research on Piperidine Carboxamide Derivatives as Modulators

| Derivative Class | Target Enzyme/Receptor | Therapeutic Area | Key Finding | Reference |

| Pyridine-2-carboxamides | Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer Immunotherapy | Analogues showed strong inhibitory activity and in vivo efficacy in cancer models. | nih.gov |

| Piperidine-1-carboxamides | COX-2 and soluble epoxide hydrolase (sEH) | Anti-inflammatory, Hypertension | Dual inhibitors were successfully synthesized, showing good in vitro inhibition. | researchgate.net |

| Pyrimidinyl-piperazine carboxamides | α-glucosidase | Type 2 Diabetes | Chiral derivatives demonstrated potent, competitive inhibition of the enzyme. | researchgate.netnih.gov |

Exploration of Biological Target Interactions

The piperidine-2-carboxylic acid scaffold is a key structural motif for probing interactions with a diverse range of biological targets. Its conformational rigidity and the presence of both hydrogen bond donor (amine) and acceptor/donor (carboxylic acid) groups make it a versatile framework for designing specific ligands.

Researchers have designed and synthesized libraries of piperidine-2-carboxylic acid derivatives to explore their binding and inhibitory activities against various enzymes and receptors. Notable targets include:

N-methyl-D-aspartic acid (NMDA) Receptors: 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as potent and selective NMDA receptor antagonists. acs.org These compounds are designed to interact with the glutamate (B1630785) binding site on the receptor, a key target for modulating excitatory neurotransmission in the central nervous system.

Angiotensin-Converting Enzyme (ACE): The piperidine-2-carboxylic acid structure has been used as a lead moiety for designing novel ACE inhibitors. ijddr.in These inhibitors are crucial for treating conditions like diabetic nephropathy by blocking the renin-angiotensin system. ijddr.in

Factor Xa (FXa): As part of an effort to develop direct FXa inhibitors for anticoagulation therapy, mono-cyclic dicarboxamides based on the piperidine-2-carboxylic acid scaffold have been synthesized and evaluated. nih.gov

α-Glucosidase: Piperidinyl coumarin (B35378) derivatives, including those based on the piperidine-2-carboxylic acid framework, have been designed and studied through in-silico models for their potential to inhibit α-glucosidase. wjpls.org This enzyme is a target for managing post-prandial hyperglycemia in type 2 diabetes. wjpls.org

Macrophage Infectivity Potentiator (Mip) Protein: Pipecolic acid derivatives have been synthesized to act as small-molecule inhibitors of the Mip protein from Legionella pneumophila. researchgate.net The Mip protein is a virulence factor, and NMR studies have helped to map the interaction of these inhibitors with amino acids in its hydrophobic cavity. researchgate.net

Cannabinoid-1 Receptor (CB1R): Novel CB1R blockers have been synthesized by chemically attaching piperidine-2-carboxylic acid to a tricyclic scaffold. nih.gov These efforts aim to create peripherally restricted antagonists to treat obesity and related metabolic disorders without central nervous system side effects. nih.gov

The following table summarizes some of the biological targets investigated using piperidine-2-carboxylic acid derivatives.

| Biological Target | Derivative Class | Therapeutic Area | Reference |

|---|---|---|---|

| NMDA Receptor | 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | Neurological Disorders | acs.org |

| Angiotensin-Converting Enzyme (ACE) | Modified 2-(2-oxopropylamino)-4-phenylbutanoic acids | Diabetic Nephropathy | ijddr.in |

| Factor Xa | Piperidine-2-carboxylic acid dicarboxamides | Anticoagulation | nih.gov |

| α-Glucosidase | Piperidinyl coumarin derivatives | Type 2 Diabetes | wjpls.org |

| Mip Protein (L. pneumophila) | N-sulfonyl pipecolic acids | Infectious Disease | researchgate.net |

| Cannabinoid-1 Receptor (CB1R) | Tricyclic carboxyamides | Obesity/Metabolic Disorders | nih.gov |

| Metallo-β-lactamases (MBLs) | Catechol-containing pipecolic acid derivatives | Antimicrobial Resistance | acs.org |

Lead Compound Development for Biological Evaluation

The piperidine-2-carboxylic acid framework is not only used to probe biological targets but also serves as a foundational scaffold for the development of lead compounds in drug discovery. A lead compound is a chemical starting point that exhibits promising biological activity and can be chemically modified to improve potency, selectivity, and pharmacokinetic properties.

Several studies highlight the utility of this scaffold in lead development:

A series of novel piperidine-containing non-covalent peptidyl derivatives were designed as proteasome inhibitors, with some compounds showing potent anti-proliferative activities against multiple myeloma cell lines, confirming them as potential leads for drug development. bohrium.com

In the development of CB1R antagonists, a tricyclic compound featuring a piperidine-2-carboxylic acid amide emerged as a promising lead candidate due to its high binding affinity and remarkable selectivity. nih.gov

Computational studies have been employed to design 37 novel ACE-inhibitors based on a lead compound containing the piperidine-2-carboxylic acid moiety, aiming to identify potential inhibitors with improved binding affinity and better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. ijddr.in

The tetrahydroisoquinoline-3-carboxylic acid scaffold, an analogue of piperidine-2-carboxylic acid, was identified as a superior starting point for designing potent and selective Factor Xa inhibitors compared to more flexible or rigid scaffolds. nih.gov

The table below details key attributes of lead compounds derived from the piperidine-2-carboxylic acid scaffold.

| Lead Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Peptidyl Piperidine Derivatives | Proteasome | Showed potent anti-proliferation activity in multiple myeloma cells; good stability in rat plasma. | bohrium.com |

| Tricyclic Piperidine Carboxyamides | CB1 Receptor | High binding affinity (Ki < 100 nM) and >100-fold selectivity over CB2R. | nih.gov |

| Piperidinyl Coumarins | α-Glucosidase | In silico analysis showed satisfactory drug-like properties and potential as antidiabetic agents. | wjpls.org |

| Tetrahydroisoquinoline Carboxylic Acids | Factor Xa | Scaffold possesses an intermediate level of flexibility, leading to a potent inhibitor (Ki = 135 nM). | nih.gov |

Applications in Agrochemical Research and Development

The utility of the piperidine-2-carboxylic acid scaffold extends beyond pharmaceuticals into the agrochemical sector. Derivatives of this compound are explored for their potential as active ingredients in herbicides and other crop protection products. solubilityofthings.com

Specifically, the isomer 1-Ethyl-piperidine-2-carboxylic acid is noted as a key compound in agrochemical synthesis, contributing to the development of effective herbicides. chemimpex.com

The incorporation of fluorine atoms into heterocyclic structures like piperidine is a common strategy in the agrochemical industry to enhance properties such as thermal stability and biological efficacy. core.ac.uk

Furthermore, substituted pyrazoles, which demonstrate high herbicidal activity, can be produced through synthetic routes that may involve piperidine derivatives. acs.org

Utility in Biochemical Research for Metabolic Pathway Studies

Pipecolic acid (the parent compound, piperidine-2-carboxylic acid) is a recognized metabolite in humans and other organisms, playing a significant role in specific biochemical pathways. Its presence and concentration are often studied as biomarkers for certain metabolic disorders.

The primary metabolic context for pipecolic acid is the lysine (B10760008) degradation pathway. hmdb.ca

L-pipecolic acid is a normal human metabolite found in physiological fluids, with its origins linked to the catabolism of dietary lysine by intestinal bacteria. hmdb.ca

Elevated levels of pipecolic acid are observed in patients with chronic liver diseases and several inborn errors of metabolism, including peroxisomal biogenesis disorders like Zellweger syndrome and pyridoxine-dependent epilepsy (PDE). hmdb.cahmdb.caru.nl In PDE, a mutation in the ALDH7A1 gene leads to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, piperideine-6-carboxylate (P6C), which are precursors to pipecolic acid. ru.nl

Researchers have successfully engineered metabolic pathways in microorganisms to produce L-pipecolic acid. By introducing the gene for lysine cyclodeaminase (LCD) into Escherichia coli and Corynebacterium glutamicum, scientists can convert L-lysine into L-pipecolic acid, demonstrating a method for the biotechnological production of this chiral intermediate. nih.govuni-saarland.de

Exploration of Enzyme Interactions and Biotransformations

The piperidine-2-carboxylic acid structure is central to the study of specific enzyme-substrate interactions and is a target for enzymatic synthesis (biotransformation).

Enzyme Inhibition: As detailed in section 6.3.2, derivatives are designed to inhibit enzymes like ACE, α-glucosidase, and the Legionella Mip protein. ijddr.inwjpls.orgresearchgate.net These studies often involve molecular docking to understand the binding modes within the enzyme's active site. wjpls.orgresearchgate.net For example, studies on Mip protein inhibitors identified key hydrogen bonds between the pipecolic acid derivative and amino acid residues D142 and Y185 in the enzyme's binding pocket. researchgate.net

Biotransformation for Chiral Synthesis: Biocatalysis is a powerful tool for producing enantiomerically pure piperidine-2-carboxylic acid and its derivatives. Specific enzymes are used to resolve racemic mixtures. For instance, a Pseudomonas putida strain containing an amidase with high stereoselectivity (E >200) can preferentially cleave (S)-piperidine-2-carboxamide from a racemic mixture, allowing for the isolation of (S)-piperidine-2-carboxylic acid and the recovery of (R)-piperidine-2-carboxamide. chimia.ch Similarly, specific proline acylase enzymes have been used to produce N-CBZ-protected (R)- and (S)-piperidine-2-carboxylic acid. chimia.ch

Polymer Chemistry Applications

The bifunctional nature of piperidine-2-carboxylic acid, containing both a secondary amine and a carboxylic acid group, makes it and its derivatives valuable monomers for polymer synthesis.

The isomer 1-Ethyl-piperidine-2-carboxylic acid is reported to be utilized in the synthesis of specialized polymers, imparting unique properties that enhance the performance of materials used in coatings and adhesives. chemimpex.com

Pipecolic acid is considered an important lysine-based chemical that can serve as a platform monomer for producing highly valued functional polymers, offering a renewable alternative to monomers derived from fossil resources. mdpi.com

As an unnatural amino acid, piperidine-2-carboxylic acid can be incorporated into polypeptide chains to create polymers with novel structures and functions. scispace.com This approach is analogous to how nature uses amino acids to build proteins and how industry uses bifunctional monomers like adipic acid and hexamethylenediamine (B150038) to create polyamides such as nylon. scispace.com The inclusion of such cyclic, non-proteinogenic amino acids can introduce conformational constraints and unique functional groups into the final polymer.

Future Directions and Emerging Research Areas

Novel Synthetic Routes for Enhanced Efficiency and Selectivity

One promising area is the exploration of one-pot cyclization and reduction cascades. nih.gov For instance, the use of halogenated amides activated by agents like trifluoromethanesulfonic anhydride, followed by reduction and intramolecular cyclization, presents a potential route to piperidine (B6355638) structures. nih.gov Another approach involves the hydrolysis of substituted cyanopiperidines. For example, 4-methyl-2-cyanopiperidine can be hydrolyzed with hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride, which can then be esterified. google.com

Researchers are also investigating catalytic methods to improve efficiency. For example, the synthesis of ethyl 2-oxo-3-piperidinecarboxylate has been achieved through the condensation of diethyl malonate and acrylonitrile, followed by hydrogenation cyclization using a Raney cobalt catalyst. google.com Such methods offer the potential for higher yields and simpler purification processes. google.com The development of stereoselective syntheses is also crucial for producing specific enantiomers required for many pharmaceutical applications.

Table 1: Comparison of Synthetic Strategies for Piperidine Carboxylic Acid Derivatives

| Synthetic Strategy | Starting Materials | Key Steps | Advantages |

| Hydrolysis and Esterification google.com | 4-methyl-2-cyanopiperidine | Hydrolysis with HCl, followed by esterification with ethanol (B145695). | Straightforward functional group transformation. |

| Catalytic Hydrogenation Cyclization google.com | Diethyl malonate, Acrylonitrile | Condensation, followed by hydrogenation cyclization with a Raney cobalt catalyst. | Potential for high yield and industrial scalability. |

| One-Pot Cyclization/Reduction Cascade nih.gov | Halogenated amides | Amide activation, reduction, and intramolecular nucleophilic substitution/cyclization. | Reduces the number of separate reaction steps. |

Advanced Spectroscopic Characterization for Complex Derivatives

The structural elucidation of 2-Ethylpiperidine-2-carboxylic acid and its increasingly complex derivatives relies heavily on advanced spectroscopic techniques. While standard methods like ¹H and ¹³C NMR and infrared (IR) spectroscopy are fundamental, more sophisticated techniques are required to fully characterize intricate three-dimensional structures and subtle electronic effects. libretexts.org

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching vibration is a key diagnostic tool. For carboxylic acid derivatives, this peak typically appears in the range of 1650 to 1850 cm⁻¹. The exact position can indicate the type of derivative; for instance, acyl chlorides absorb at higher wavenumbers (around 1810 cm⁻¹) compared to amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Protons on the carbon adjacent to the carbonyl group in piperidine derivatives typically resonate around 2.0-2.5 ppm. libretexts.org The broad singlet for the N-H proton in the protonated amine of 2-ethyl-2-piperidinecarboxylic acid hydrochloride is expected between 8.0 and 9.0 ppm.

¹³C NMR: The carbonyl carbon of carboxylic acid derivatives generally appears in the 160 to 180 ppm range. This provides clear evidence for the presence of the carboxylic acid or derivative functional group.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of these compounds. For 2-ethyl-2-piperidinecarboxylic acid hydrochloride, expected fragments would include the loss of the chloride ion and fragmentation of the piperidine ring.

Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for establishing connectivity within complex derivatives, especially when multiple chiral centers are present. nih.gov These advanced methods, combined with computational modeling, provide a comprehensive understanding of the molecular structure and conformation. nih.gov

Table 2: Key Spectroscopic Data for Carboxylic Acid Derivatives

| Spectroscopic Technique | Key Feature | Typical Range/Value | Significance |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | 1650 - 1850 cm⁻¹ | Identifies the presence and type of carbonyl group. |

| ¹H NMR Spectroscopy | Protons α to Carbonyl | 2.0 - 2.5 ppm libretexts.org | Confirms the electronic environment of adjacent protons. |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | 160 - 180 ppm | Indicates the presence of a carboxylic acid or derivative. |

| Mass Spectrometry | Molecular Ion Peak | Varies with compound | Determines the molecular weight. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis, and their application to piperidine derivatives holds immense promise. nih.govnih.gov These computational tools can accelerate the design-make-test-analyze cycle, leading to the faster identification of lead compounds. chemrxiv.org

De Novo Drug Design: Generative AI models can design novel molecules from scratch. chemrxiv.orgyoutube.com These models can be trained on large datasets of known bioactive molecules to learn the underlying chemical patterns and generate new structures with desired properties. chemrxiv.orgyoutube.com For instance, a deep learning model could be trained on known LXRα agonists to generate novel piperidine-based compounds with potential activity. chemrxiv.org

Predictive Modeling: AI and ML algorithms can predict various properties of molecules, including their biological activity, physicochemical properties, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.govresearchgate.net This allows for the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) models, often built using ML techniques, can establish correlations between the chemical structure of piperidine derivatives and their biological activity. researchgate.net

Synthesis Planning: AI can also assist in planning the synthesis of target molecules. nih.gov Retrosynthesis algorithms can propose synthetic routes by working backward from the target molecule to commercially available starting materials. youtube.com This can help chemists identify more efficient and cost-effective synthetic pathways.

The integration of AI and ML is not limited to drug design. These technologies can also be used to optimize reaction conditions, predict reaction outcomes, and even control automated synthesis platforms. chemrxiv.orgresearchgate.net

Multidisciplinary Research at the Interface of Chemistry and Biology

The future of research on this compound and its derivatives lies in a multidisciplinary approach that bridges chemistry and biology. The piperidine scaffold is a key component in many biologically active compounds, making it a prime target for chemical biology and medicinal chemistry studies. nih.govchemimpex.com

Probing Biological Systems: Derivatives of this compound can be designed as chemical probes to study biological processes. For example, they can be used to develop inhibitors or activators of specific enzymes or receptors, helping to elucidate their roles in health and disease. nih.gov The synthesis of dipeptides containing aziridine-2-carboxylic acid, a related cyclic amino acid, highlights the potential for creating molecules that can act as covalent modifiers or biomarkers. nih.gov

Structure-Activity Relationship (SAR) Studies: A key aspect of medicinal chemistry is understanding the relationship between the structure of a molecule and its biological activity. nih.gov By systematically modifying the structure of this compound—for instance, by introducing different substituents on the piperidine ring or modifying the carboxylic acid group—researchers can develop detailed SAR models. nih.gov This knowledge is crucial for designing more potent and selective drug candidates.

Drug Discovery and Development: The ultimate goal of much of this research is the discovery of new therapeutic agents. chemimpex.com Piperidine derivatives have already shown promise in various therapeutic areas. nih.gov For example, 1-Piperidinepropionic acid has been investigated as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a target implicated in inflammatory diseases and cancer. nih.gov The continued exploration of the chemical space around this compound is likely to yield new drug candidates for a wide range of diseases.

This collaborative approach, where synthetic chemists, biochemists, pharmacologists, and computational scientists work together, is essential for translating fundamental chemical research into tangible benefits for human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products